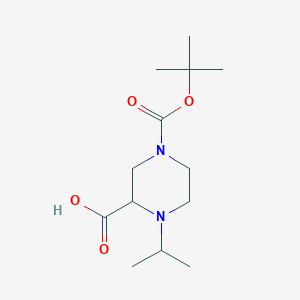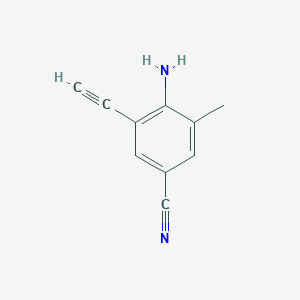
4-Amino-3-ethynyl-5-methylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-ethynyl-5-methylbenzonitrile is an organic compound with the molecular formula C10H8N2. This compound is characterized by the presence of an amino group, an ethynyl group, and a methyl group attached to a benzonitrile core. It is a derivative of benzonitrile and is of interest in various fields of scientific research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-ethynyl-5-methylbenzonitrile typically involves multi-step organic reactions. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
化学反応の分析
Types of Reactions
4-Amino-3-ethynyl-5-methylbenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Conditions may include the use of bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction of the nitrile group may produce primary amines.
科学的研究の応用
4-Amino-3-ethynyl-5-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Amino-3-ethynyl-5-methylbenzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethynyl group can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
- 4-Amino-3-methylbenzonitrile
- 4-Amino-3-ethylbenzonitrile
- 4-Amino-3-propylbenzonitrile
Uniqueness
4-Amino-3-ethynyl-5-methylbenzonitrile is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for forming diverse chemical bonds. This makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
1240113-19-2 |
|---|---|
分子式 |
C10H8N2 |
分子量 |
156.18 g/mol |
IUPAC名 |
4-amino-3-ethynyl-5-methylbenzonitrile |
InChI |
InChI=1S/C10H8N2/c1-3-9-5-8(6-11)4-7(2)10(9)12/h1,4-5H,12H2,2H3 |
InChIキー |
LFOUFFWSQJONSW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1N)C#C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


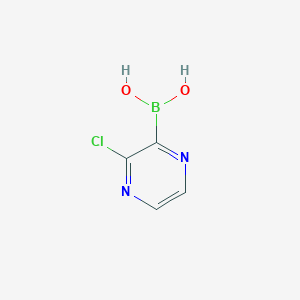

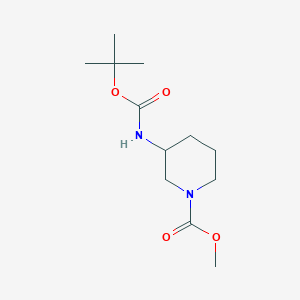
![Methyl 1-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B13455433.png)
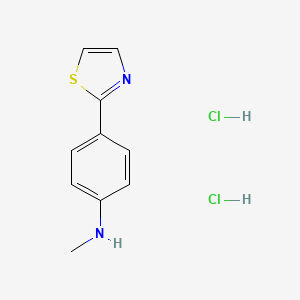
![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylic acid](/img/structure/B13455437.png)
amino}-4-methylhexanoic acid](/img/structure/B13455440.png)

![2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetamide](/img/structure/B13455447.png)
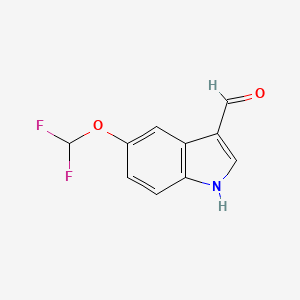
![3-(Chloromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13455454.png)
![methyl 2,2-difluoro-2H,6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate](/img/structure/B13455463.png)
![6,7-Dichloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B13455471.png)
